1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield this compound.
Chemical Reactions Analysis
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular targets, providing insights into its mechanism of action.
Material Science: Its unique structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction . It also modulates various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can be compared with other benzothiazole derivatives:
Benzothiazole: A simpler structure with similar biological activities but less specificity.
2-(4-Morpholinyl)benzothiazole: Another derivative with potential anticancer properties but different molecular targets.
4,7-Dimethoxybenzothiazole: Shares the dimethoxy substitution but lacks the piperazine moiety, resulting in different biological activities
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOVCNAFFJDPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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